N,N-diallyl-4-{[(benzoylamino)carbothioyl]amino}benzenesulfonamide N,N-diallyl-4-{[(benzoylamino)carbothioyl]amino}benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1002135
InChI: InChI=1S/C20H21N3O3S2/c1-3-14-23(15-4-2)28(25,26)18-12-10-17(11-13-18)21-20(27)22-19(24)16-8-6-5-7-9-16/h3-13H,1-2,14-15H2,(H2,21,22,24,27)
SMILES: C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Molecular Formula: C20H21N3O3S2
Molecular Weight: 415.5 g/mol

N,N-diallyl-4-{[(benzoylamino)carbothioyl]amino}benzenesulfonamide

CAS No.:

Cat. No.: VC1002135

Molecular Formula: C20H21N3O3S2

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-diallyl-4-{[(benzoylamino)carbothioyl]amino}benzenesulfonamide -

Specification

Molecular Formula C20H21N3O3S2
Molecular Weight 415.5 g/mol
IUPAC Name N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]benzamide
Standard InChI InChI=1S/C20H21N3O3S2/c1-3-14-23(15-4-2)28(25,26)18-12-10-17(11-13-18)21-20(27)22-19(24)16-8-6-5-7-9-16/h3-13H,1-2,14-15H2,(H2,21,22,24,27)
Standard InChI Key MOQBRAWAFPWAID-UHFFFAOYSA-N
SMILES C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Canonical SMILES C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator